molecular formula C21H23N5O3 B14970475 3-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazine-1-carbonyl}-2H-chromen-2-one

3-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazine-1-carbonyl}-2H-chromen-2-one

Cat. No.: B14970475
M. Wt: 393.4 g/mol
InChI Key: BTSLKRRJPHXNIK-UHFFFAOYSA-N
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Description

3-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazine-1-carbonyl}-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazine-1-carbonyl}-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds, which are then subjected to further reactions to yield the final product. Common synthetic routes may involve condensation reactions, cyclization, and functional group modifications under controlled conditions such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazine-1-carbonyl}-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

3-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazine-1-carbonyl}-2H-chromen-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazine-1-carbonyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazine-1-carbonyl}-2H-chromen-2-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

Molecular Formula

C21H23N5O3

Molecular Weight

393.4 g/mol

IUPAC Name

3-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazine-1-carbonyl]chromen-2-one

InChI

InChI=1S/C21H23N5O3/c1-3-22-18-12-14(2)23-21(24-18)26-10-8-25(9-11-26)19(27)16-13-15-6-4-5-7-17(15)29-20(16)28/h4-7,12-13H,3,8-11H2,1-2H3,(H,22,23,24)

InChI Key

BTSLKRRJPHXNIK-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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